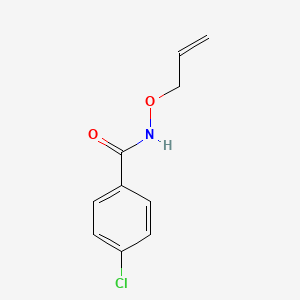

N-(Allyloxy)-4-chlorobenzamide

Description

N-(Allyloxy)-4-chlorobenzamide (systematic name: N-[4-(allyloxy)phenyl]-4-chlorobenzamide) is a benzamide derivative characterized by a 4-chlorobenzoyl group attached to an aniline moiety substituted with an allyloxy group at the para position. Its molecular formula is C₁₆H₁₄ClNO₂, with an average molecular mass of 287.74 g/mol and a monoisotopic mass of 287.071306 Da . It is listed under CAS RN 880600-67-9 and ChemSpider ID 4133890, with applications in medicinal chemistry and organic synthesis .

Properties

CAS No. |

113460-59-6 |

|---|---|

Molecular Formula |

C10H10ClNO2 |

Molecular Weight |

211.64 g/mol |

IUPAC Name |

4-chloro-N-prop-2-enoxybenzamide |

InChI |

InChI=1S/C10H10ClNO2/c1-2-7-14-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13) |

InChI Key |

XTTNZKZAYWTOQF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCONC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Allyloxy)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with allyl alcohol in the presence of a dehydrating agent to form the corresponding ester. This ester is then converted to the amide through a reaction with ammonia or an amine under suitable conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(Allyloxy)-4-chlorobenzamide undergoes various chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted benzamides, alcohols, amines, and acids, depending on the specific reaction and conditions used.

Scientific Research Applications

N-(Allyloxy)-4-chlorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(Allyloxy)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The allyloxy group and the chlorine atom play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(Allyloxy)-4-chlorobenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis methods, physical properties, and biological activities.

Structural and Substituent Comparisons

Physical Properties

Key Differences

- Reactivity : The allyloxy group in the target compound offers unique reactivity (e.g., thiol-ene reactions) absent in analogues with rigid substituents like benzyl or thiazole.

- Bioactivity: Thiazole- and benzimidazole-containing derivatives show pronounced biological effects, whereas the target compound’s activity remains unexplored.

- Thermal Stability : Heterocyclic derivatives (e.g., Z-4b) exhibit higher melting points (>240°C) due to rigid scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.